molecular formula C9H10N4O B2730996 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole CAS No. 150436-27-4

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole

Cat. No.: B2730996
CAS No.: 150436-27-4
M. Wt: 190.206
InChI Key: JCVKYNOWXCOUOL-UHFFFAOYSA-N
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Description

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetraazole ring and a dimethylphenoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole typically involves the reaction of 3,5-dimethylphenol with appropriate azide sources under controlled conditions. One common method includes the use of sodium azide and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the tetraazole ring . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and halides. The reactions are typically conducted under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted tetraazoles and phenoxy derivatives .

Mechanism of Action

The mechanism of action of 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protoporphyrinogen oxidase (PPO), an enzyme involved in the biosynthesis of porphyrins, thereby affecting cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(3,5-dimethylphenoxy)-1H-1,2,3,4-tetraazole include:

Uniqueness

What sets this compound apart from these similar compounds is its unique tetraazole ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wider range of chemical reactions and potentially exhibit different biological effects .

Properties

IUPAC Name

5-(3,5-dimethylphenoxy)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6-3-7(2)5-8(4-6)14-9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVKYNOWXCOUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NNN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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